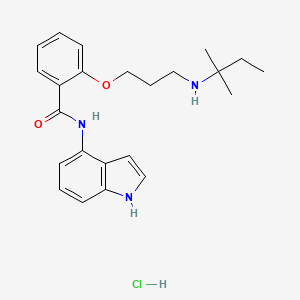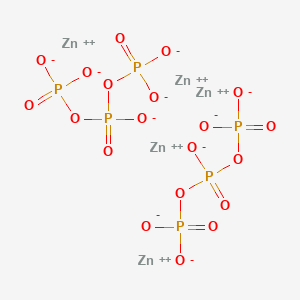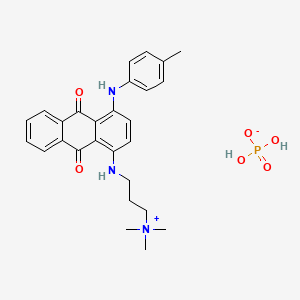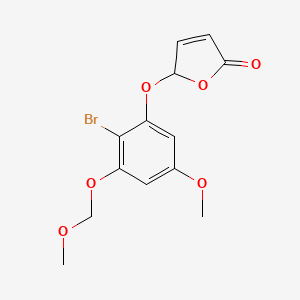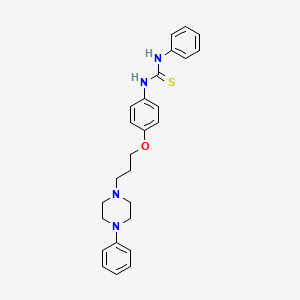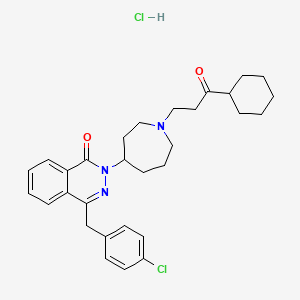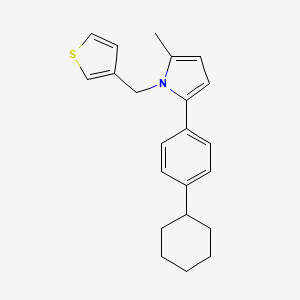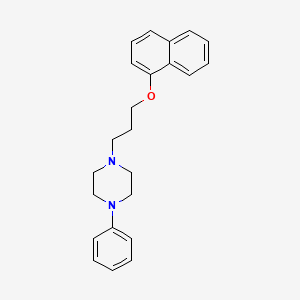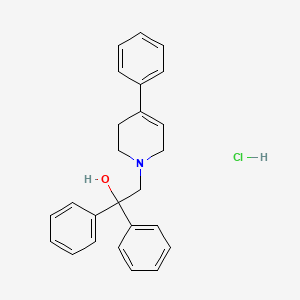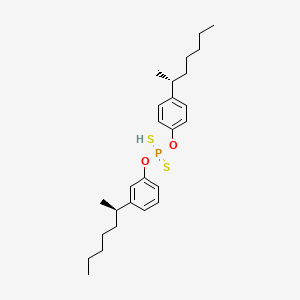
Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- is a complex organic compound with a unique bicyclic structure. It is characterized by its bicycloheptane core, which is fused with a hydroxyl group and an amino group substituted with a methylethyl group. This compound is notable for its intricate stereochemistry, which includes multiple chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, followed by functional group transformations to introduce the hydroxyl and amino groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce secondary or tertiary amines.
Scientific Research Applications
Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo(4.1.0)heptan-3-ol, 7,7-dimethyl-4-methylene-
- Bicyclo(4.1.0)heptan-3-ol, 4,7,7-trimethyl-, (1α,3β,4α,6α)-
Uniqueness
Bicyclo(410)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
146087-00-5 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
(1S,3S,4S,6R)-3,7,7-trimethyl-4-(propan-2-ylamino)bicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C13H25NO/c1-8(2)14-11-6-9-10(12(9,3)4)7-13(11,5)15/h8-11,14-15H,6-7H2,1-5H3/t9-,10+,11+,13+/m1/s1 |
InChI Key |
LYERGDJILMFRIM-BLFANLJRSA-N |
Isomeric SMILES |
CC(C)N[C@H]1C[C@@H]2[C@@H](C2(C)C)C[C@]1(C)O |
Canonical SMILES |
CC(C)NC1CC2C(C2(C)C)CC1(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


